2-(Chloromethyl)pyridine hydrochloride
Overview
Description
2-(Chloromethyl)pyridine hydrochloride is an organohalide compound that consists of a pyridine core bearing a chloromethyl group. It is one of three isomeric chloromethylpyridines, along with 3- and 4-chloromethylpyridine . This compound is known for its role as an alkylating agent and is a precursor to pyridine-containing ligands . It is commonly used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
2-(Chloromethyl)pyridine hydrochloride, also known as 2-Picolyl chloride hydrochloride , is an organohalide that consists of a pyridine core bearing a chloromethyl group . It primarily targets the respiratory system .
Mode of Action
This compound is an alkylating agent . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the DNA from separating. This obstruction prevents the DNA molecule from being replicated and the cell can no longer divide .
Biochemical Pathways
This compound is a precursor to pyridine-containing ligands . These ligands can bind to various receptors and enzymes in the body, influencing numerous biochemical pathways.
Pharmacokinetics
It is known to be harmful by ingestion, inhalation, and skin absorption .
Result of Action
Exposure to this compound can cause severe irritation of the skin, eyes, mucous membranes, and upper respiratory tract . High concentrations are extremely destructive to these tissues . When heated to decomposition, it emits highly toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is soluble in water , which can affect its distribution and elimination in the body. Furthermore, it is incompatible with strong oxidizing agents , which could impact its stability and efficacy in certain environments.
Biochemical Analysis
Biochemical Properties
It is known to be an alkylating agent , which suggests that it can form covalent bonds with biological molecules, such as proteins and nucleic acids, by donating an alkyl group. This property could potentially influence the function of these biomolecules and alter biochemical reactions.
Cellular Effects
Given its role as an alkylating agent , it could potentially interact with various cellular components and processes. Alkylating agents can modify the structure of proteins and nucleic acids, which could influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-(Chloromethyl)pyridine hydrochloride is not well-defined. As an alkylating agent , it can form covalent bonds with biomolecules, potentially leading to changes in their structure and function. This could result in the inhibition or activation of enzymes, alterations in gene expression, and other molecular-level effects.
Temporal Effects in Laboratory Settings
It is known that alkylating agents can have long-term effects on cellular function, potentially due to their ability to form covalent bonds with biomolecules .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. It is known that alkylating agents can have dose-dependent effects, with potential toxic or adverse effects at high doses .
Metabolic Pathways
As an alkylating agent , it could potentially interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)pyridine hydrochloride involves several steps:
Oxidation of 2-methylpyridine: 2-methylpyridine reacts with hydrogen peroxide in the presence of acetic acid to form N-oxide 2-methylpyridine.
Formation of 2-pyridylcarbinol acetate: N-oxide 2-methylpyridine reacts with glacial acetic acid to generate 2-pyridylcarbinol acetate.
Hydrolysis to 2-pyridinemethanol: 2-pyridylcarbinol acetate is hydrolyzed to obtain 2-pyridinemethanol.
Chlorination: 2-pyridinemethanol reacts with thionyl chloride to produce this compound.
Industrial Production Methods
In industrial settings, this compound is produced by mixing 2-methylpyridine with carbon tetrachloride and anhydrous sodium carbonate. The mixture is heated to 58-60°C, and chlorine gas is introduced under light irradiation. The temperature is maintained at 60-65°C, and the reaction is monitored using gas chromatography. The product is then distilled and reacted with hydrochloric acid to form the final compound .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Alkylation Reactions: It is used as a reagent in base-catalyzed alkylation reactions.
Common Reagents and Conditions
Base-Catalyzed Alkylation: It is used in the alkylation of p-tert-butylcalixarene and p-tert-butylcalixarene in dimethylformamide (DMF).
Formation of Complexes: It is involved in the synthesis of gadolinium diethylenetriaminepentaacetic acid bisamide complex, a zinc-sensitive magnetic resonance imaging contrast agent.
Major Products
Pyridyloxiranes: Reaction with ketones provides pyridyloxiranes.
Pyridylaziridines: Reaction with imines yields pyridylaziridines.
Scientific Research Applications
2-(Chloromethyl)pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including alkylation and complex formation.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of pyridine-containing ligands and other industrial chemicals.
Comparison with Similar Compounds
2-(Chloromethyl)pyridine hydrochloride is one of three isomeric chloromethylpyridines, along with:
- 3-(Chloromethyl)pyridine
- 4-(Chloromethyl)pyridine
Uniqueness
- Position of Chloromethyl Group : The position of the chloromethyl group on the pyridine ring differentiates these isomers. This compound has the chloromethyl group at the 2-position, which influences its reactivity and applications .
By understanding the unique properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.
Properties
IUPAC Name |
2-(chloromethyl)pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMRGPPMXHGKRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN.ClH, C6H7Cl2N | |
Record name | 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
4377-33-7 (Parent) | |
Record name | 2-(Chloromethyl)pyridine hydrochloride | |
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DSSTOX Substance ID |
DTXSID1020308 | |
Record name | 2-(Chloromethyl)pyridine hydrochloride | |
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Molecular Weight |
164.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-(chloromethyl)pyridine hydrochloride is an off-white chunky solid. (NTP, 1992), Off-white solid; [CAMEO] Off-white or tan crystalline powder; [MSDSonline] | |
Record name | 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |
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Record name | 2-(Chloromethyl)pyridine hydrochloride | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |
Record name | 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |
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CAS No. |
6959-47-3, 110656-58-1 | |
Record name | 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |
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Record name | Picolyl chloride hydrochloride | |
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Record name | 2-(Chloromethyl)pyridine hydrochloride | |
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Record name | Pyridine, (chloromethyl)-, hydrochloride | |
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Record name | 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |
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Record name | 2-(Chloromethyl)pyridine hydrochloride | |
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Record name | 2-(chloromethyl)pyridinium chloride | |
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Record name | 2-CHLOROMETHYLPYRIDINE HYDROCHLORIDE | |
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Record name | 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |
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Melting Point |
257 to 261 °F (NTP, 1992), 166-173 °C | |
Record name | 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |
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Record name | 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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